6-Amino-1-benzyluracil

Vue d'ensemble

Description

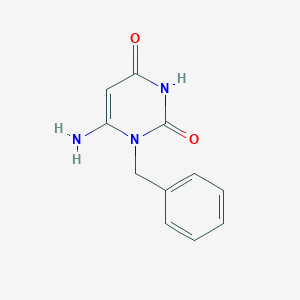

6-Amino-1-benzyluracil is a heterocyclic organic compound with the molecular formula C₁₁H₁₁N₃O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of an amino group at the 6th position and a benzyl group at the 1st position of the uracil ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-amino-1-benzyluracil and its derivatives. A significant study investigated the synthesis of novel fused uracil derivatives using this compound, which were screened for their anticancer activity against the A549 lung cancer cell line. The results indicated promising cytotoxic effects, particularly for compounds that exhibited strong binding affinities to key proteins involved in cancer progression, such as CDK2 and DHFR .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Binding Energy (kcal/mol) | Cytotoxicity (IC50 µM) | Target Protein |

|---|---|---|---|

| 3b | -10.5 | 15 | CDK2 |

| 6c | -11.0 | 12 | Jak2 |

| 6d | -9.8 | 20 | DHFR |

The molecular docking studies revealed that these derivatives could serve as potential chemotherapeutics due to their ability to inhibit vital cancer-related proteins .

Synthetic Chemistry Applications

This compound is also utilized as a key intermediate in various synthetic pathways. It has been employed in the formation of xanthines and lumazines through multicomponent reactions, showcasing its versatility in organic synthesis . The compound's ability to undergo various chemical transformations allows researchers to develop new compounds with diverse biological activities.

Table 2: Synthetic Applications of this compound

These synthetic routes not only enhance the compound's utility but also contribute to the development of new therapeutic agents.

Biological Activities

Beyond its anticancer potential, this compound has been studied for other biological activities. Its derivatives have shown promise as inhibitors of various enzymes and receptors, potentially leading to applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 3: Biological Activities of Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Acetylcholinesterase Inhibition | N-Benzylpiperidine derivatives | Potent |

| Antiviral Activity | Uracil derivatives | Moderate |

These findings indicate that the compound's structural features may be leveraged to develop drugs targeting multiple pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyluracil typically involves the introduction of the benzyl group at the N-1 position of uracil, followed by the introduction of the amino group at the 6th position. One common method involves the reaction of 6-chlorouracil with benzylamine under nucleophilic substitution conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-1-benzyluracil undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Mécanisme D'action

The mechanism of action of 6-Amino-1-benzyluracil involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6th position and the benzyl group at the 1st position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it can interact with nucleic acids, affecting their structure and function.

Comparaison Avec Des Composés Similaires

6-Amino-1-methyluracil: Similar structure but with a methyl group instead of a benzyl group.

6-Amino-1-phenyluracil: Similar structure but with a phenyl group instead of a benzyl group.

6-Amino-2-thiouracil: Contains a sulfur atom at the 2nd position instead of an oxygen atom.

Uniqueness: 6-Amino-1-benzyluracil is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound for drug development and biochemical research.

Activité Biologique

6-Amino-1-benzyluracil is a synthetic compound derived from uracil, characterized by the presence of an amino group at the sixth position and a benzyl group at the first position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.

The synthesis of this compound can be achieved through various methods, including the reaction of uracil derivatives with appropriate aldehydes under acidic conditions. This process typically involves the formation of an imine intermediate, which subsequently undergoes cyclization to yield the final product .

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its interaction with nucleic acids and its potential as an anticancer agent. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and liver cancer (HepG2 and Huh7) cells. The following table summarizes the IC50 values for this compound and related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 10.3 |

| 6-Amino-1-(4-chlorobenzyl)uracil | A549 | 12.2 |

| 6-Amino-2-thiouracil | A549 | 23.1 |

| 5-Fluorouracil | A549 | 15.0 |

These findings indicate that this compound shows promising anticancer activity, comparable to established chemotherapeutics such as methotrexate .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes implicated in cancer progression. Molecular docking studies have suggested that this compound has a high binding affinity for cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and proliferation. The binding free energy values indicate that it may effectively inhibit CDK2 activity, thus potentially halting tumor growth .

Case Studies and Research Findings

Recent research has focused on developing derivatives of this compound to enhance its biological activity. For instance, derivatives with modifications at the benzyl position have shown improved cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values lower than those of standard treatments, indicating their potential as more effective therapeutic agents .

Additionally, a comparative analysis with structurally similar compounds such as 5-fluorouracil revealed that while both compounds are effective against cancer cells, this compound may offer advantages in terms of selectivity and reduced side effects.

Propriétés

IUPAC Name |

6-amino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKJOZVQZBJSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290717 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-11-7 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41862-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-Amino-1-benzyluracil in the synthesis of potentially anticancer compounds?

A1: this compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly pyrido[2,3-d]pyrimidine derivatives. [] The research highlights its use in a one-pot, three-component reaction with different aromatic aldehydes and ethyl acetoacetate to create ethyl 5-arylpyridopyrimidine-6-carboxylates. [] These newly synthesized compounds demonstrated promising anticancer activity against the lung cancer cell line A549. []

Q2: How were the synthesized compounds characterized, and were any computational studies performed to understand their potential anticancer mechanisms?

A2: Researchers characterized the synthesized compounds using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis. [] To further investigate their potential anticancer mechanisms, a molecular docking study was conducted. [] This study explored the interactions of the synthesized compounds with proteins known to play crucial roles in cancer progression, particularly lung cancer. [] The results indicated that several compounds, including some derived from this compound, exhibited strong binding affinities to target proteins such as CDK2, Jak2, and DHFR. [] These findings suggest the potential of these compounds as chemotherapeutic agents, warranting further investigation.

Q3: Are there other synthetic applications for this compound beyond anticancer research?

A3: While the provided research focuses on the anticancer potential of compounds derived from this compound, it can also act as a precursor in synthesizing other biologically active compounds. For instance, it can be used to create methylenebis(2-thiouracils), tricyclic pyrimidines, and 6-alkylthiopurine-2-ones, which exhibit antiviral and antimicrobial properties. [] This highlights the versatility of this compound as a building block in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.